1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-imidazole
Description
Properties
IUPAC Name |
1-[4-nitro-2-(trifluoromethyl)phenyl]imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N3O2/c11-10(12,13)8-5-7(16(17)18)1-2-9(8)15-4-3-14-6-15/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBCTHJMQPHRGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method Overview
A widely reported and efficient method involves the nucleophilic aromatic substitution (SNAr) of 1H-imidazole on 1-fluoro-4-nitro-2-(trifluoromethyl)benzene. This reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) with a strong base like potassium tert-butoxide to deprotonate the imidazole, enhancing its nucleophilicity.
Reaction Conditions and Procedure
- Imidazole (1 equiv) is dissolved in dry DMSO under an inert atmosphere.
- Potassium tert-butoxide (1.05 equiv) is added to generate the imidazolide anion.
- 1-fluoro-4-nitro-2-(trifluoromethyl)benzene (1 equiv) is added dropwise.
- The mixture is stirred at room temperature for approximately 20 minutes.
- The reaction mixture is then quenched with ice water and extracted with ethyl acetate.
- The organic layer is washed, dried, and concentrated to yield the product.
Yield and Advantages
- Yields reported are high, around 90-97%.
- The reaction proceeds rapidly at room temperature.
- The method avoids harsh conditions and minimizes by-products.
- Suitable for scale-up due to mild conditions and straightforward work-up.
Reference Data Table
| Parameter | Details |
|---|---|
| Solvent | Dimethyl sulfoxide (DMSO) |
| Base | Potassium tert-butoxide |
| Temperature | Room temperature (~20-25 °C) |
| Reaction Time | ~20 minutes |
| Yield | 90-97% |
| Work-up | Aqueous quench, ethyl acetate extraction |
| Advantages | High yield, mild conditions, scalable |
This method is described in detail in synthesis reports and chemical databases, highlighting its efficiency and industrial applicability.
Preparation of 1-[4-nitro-2-(trifluoromethyl)phenyl]-alkanones as Precursors
Some patents describe the preparation of 1-[4-nitro-2-(trifluoromethyl)phenyl]-alkanones, which can be intermediates for further functionalization to imidazole derivatives. These ketones are prepared by treating nitrate esters with bases under controlled conditions to avoid side reactions such as phenol or benzylic alcohol formation. The process emphasizes safety, cost-effectiveness, and high yield, suitable for industrial scale.
Catalytic and Halogenation Approaches (Indirect Routes)
Other synthetic routes involve halogenation of nitroimidazole derivatives followed by palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to introduce aryl groups bearing trifluoromethyl substituents. These methods are more complex and used for synthesizing disubstituted imidazoles rather than the simple 1-aryl imidazole.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | Imidazole, K tert-butoxide, DMSO, RT, 20 min | 90-97 | High yield, mild, scalable | Requires dry conditions, inert atmosphere |
| Mannich-Type Reaction (Analogous) | Imidazole, substituted amine, formaldehyde, EtOH, reflux | ~47 (analogous compounds) | Simple setup | Lower yield, less direct for target compound |
| Base Treatment of Nitrate Esters (Precursor synthesis) | Nitrate esters, bases (NaOEt, KOH), solvents | High | Safe, industrially viable | Requires precursor preparation |
| Halogenation and Pd-Catalyzed Coupling | Halogenated nitroimidazole, Pd catalyst, boronic acids | 22-40 | Enables complex substitutions | Multi-step, moderate yield |
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The nitro and trifluoromethyl groups create strong electron-withdrawing effects, directing electrophiles to specific positions on the benzene ring. Key reactions include:
-
Nitration : Further nitration occurs at the para position relative to the existing nitro group under mixed acid conditions (HNO₃/H₂SO₄) .
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Halogenation : Bromination at the activated ortho position (relative to the trifluoromethyl group) proceeds via Lewis acid catalysis (e.g., FeBr₃).
Suzuki-Miyaura Cross-Coupling
The brominated derivative participates in palladium-catalyzed coupling reactions. For example:
| Reaction Conditions | Product | Yield | Source |
|---|---|---|---|
| Pd(OAc)₂ (4 mol%), Na₂CO₃, DME/EtOH/H₂O | 2-Aryl-4-bromoimidazole derivatives | 60–75% | |
| Microwave irradiation (65°C, 2 h) | Bis-arylated imidazoles | 40–52% |
This method enables regioselective functionalization at the 4-position of the imidazole ring .
Catalytic C–C Bond Functionalization
Copper and iodine co-catalyzed reactions facilitate unusual transformations:
-
C–C Bond Cleavage : Reacts with benzylamines under Cu(OTf)₂/I₂ catalysis to form 1,2,4-trisubstituted imidazoles via β-elimination (50–70°C, toluene) .
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Gram-Scale Synthesis : Achieves 54% yield in gram-scale reactions, demonstrating industrial feasibility .
Mechanistic Pathway :
-
Iodine activates the chalcone intermediate.
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Copper mediates C–C bond cleavage and imidazole cyclization.
Nitro Group Reduction and Alkylation
-
Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, enabling downstream derivatization .
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N-Alkylation : Reacts with alkyl halides (e.g., benzyl bromide) under basic conditions (NaH/THF) to form N-alkylated imidazolium salts .
Photochemical Reactions
UV irradiation induces intramolecular cyclization in iodinated derivatives, forming fused imidazo-isoindole systems (40–70% yields) .
Biological Activity and Mechanistic Insights
While not a direct chemical reaction, the compound interacts with cytochrome P450 enzymes via its imidazole moiety, inhibiting ergosterol biosynthesis in fungi (MIC = 64–512 μg/mL against Candida albicans) . This interaction involves coordination to heme iron in lanosterol 14α-demethylase .
Key Structural and Spectral Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₆F₃N₃O₂ | |
| Molecular Weight | 257.17 g/mol | |
| SMILES | C1=CC(=C(C=C1N+[O-])C(F)(F)F)N2C=CN=C2 | |
| X-ray Confirmation | Regioselectivity in Suzuki couplings |
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
Research has shown that derivatives of 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-imidazole exhibit significant antimicrobial properties. These compounds are particularly effective against a variety of bacterial strains and fungi, making them potential candidates for the development of new antibiotics and antifungal agents. For instance, studies indicate that modifications to the imidazole ring can enhance the antimicrobial efficacy and selectivity of these compounds against resistant strains .
Antidepressant Properties
The compound has been investigated for its potential antidepressant effects. In vitro studies suggest that it may inhibit neuronal nitric oxide synthase, which is involved in neurotransmitter regulation linked to mood disorders. This mechanism positions it as a candidate for further exploration in the treatment of depression and anxiety disorders .
Agrochemical Applications
Fungicidal Activity
this compound is also noted for its fungicidal properties. It serves as a precursor in the synthesis of substituted phenoxyphenyl ketones, which have demonstrated effective fungicidal activity against various plant pathogens. The synthesis process involves converting the compound into more complex structures that exhibit enhanced biological activity .
Material Science Applications
Organic Light Emitting Diodes (OLEDs)
The compound's unique electronic properties make it suitable for applications in OLED technology. Its ability to form stable complexes with transition metals such as iridium and ruthenium enhances its photoluminescent properties, which are crucial for efficient light emission in display technologies .
Synthesis and Industrial Relevance
The industrial synthesis of this compound has been optimized to ensure high yields and minimal by-products. Recent patents outline processes that utilize environmentally friendly methods to produce this compound efficiently, making it viable for large-scale production .
Summary of Key Findings
| Application Area | Key Findings |
|---|---|
| Pharmaceuticals | Significant antimicrobial and potential antidepressant properties |
| Agrochemicals | Effective fungicidal activity; used as a precursor for fungicides |
| Materials Science | Suitable for OLED applications due to strong photoluminescent properties |
| Synthesis | Optimized industrial processes with high yield and reduced environmental impact |
Mechanism of Action
The mechanism of action of 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-imidazole involves its interaction with specific molecular targets. The nitro group and trifluoromethyl group contribute to its reactivity and ability to interact with biological molecules. The imidazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Electronic and Physical Properties
Key Compounds for Comparison
1-(4-(Trifluoromethyl)phenyl)-1H-imidazole (C8) Substituents: 4-CF₃ (lacks nitro group). Synthesis: Prepared via Ullman reaction, serving as an intermediate for iridium complexes in OLEDs .
1-(Phenylsulfonyl)-2-(2-(trifluoromethyl)phenyl)-1H-imidazole (3i)
- Substituents : 2-CF₃ and phenylsulfonyl (-SO₂Ph).
- Activity : Demonstrates anticancer activity by targeting tubulin’s colchicine-binding site .
- Comparison : The sulfonyl group enhances electrophilicity, differing from the nitro group’s resonance effects.
Triflumizole (1-[(1E)-1-[[4-Chloro-2-(trifluoromethyl)phenyl]imino]-2-propoxyethyl]-1H-imidazole) Substituents: 4-Cl, 2-CF₃, and imino-propoxyethyl side chain. Activity: Commercial antifungal agent with efficacy against Candida albicans . Comparison: The imino-propoxyethyl chain enhances bioavailability, whereas the nitro group in the target compound may alter metabolic stability.
Table 1: Comparative Analysis of Key Compounds
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The nitro group in the target compound increases electrophilicity compared to analogues with only -CF₃ (C8) or -SO₂Ph (3i). This may enhance binding to electron-rich biological targets but reduce metabolic stability.
- Bioactivity: While the target compound’s activity is unspecified, structural motifs in analogues correlate with specific functions: Antifungal Activity: Triflumizole’s imino-propoxyethyl chain facilitates membrane penetration, suggesting that the nitro group in the target compound might require a different delivery mechanism. Anticancer Activity: Sulfonyl and trifluoromethyl groups in 3i enhance tubulin binding, implying that the nitro group could similarly modulate protein interactions.
Biological Activity
1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-imidazole is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and antiparasitic research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a nitro group and a trifluoromethyl group, which contribute to its unique chemical properties and biological activities. The imidazole ring is known for its role in various biological systems, including enzyme catalysis and receptor binding.
Biological Activity Overview
This compound exhibits several notable biological activities:
- Antimicrobial Properties : The compound has shown effectiveness against various bacteria and fungi. Studies indicate that it possesses significant antimicrobial activity, potentially useful in treating infections resistant to conventional antibiotics .
- Antiparasitic Activity : Research has highlighted its potential against parasitic infections, including those caused by Giardia lamblia and Entamoeba histolytica. These organisms are responsible for severe gastrointestinal diseases, and the compound's efficacy could provide alternative treatment options .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the nitro group plays a crucial role in the activation of the compound within microbial cells, leading to disruption of cellular processes. This activation may involve reduction reactions mediated by nitroreductases present in target organisms .
Antimicrobial Studies
A study evaluated the antimicrobial efficacy of several imidazole derivatives, including this compound. The results indicated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using broth microdilution methods, showcasing its potential as an effective antimicrobial agent .
| Organism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Candida albicans | 32 |
Antiparasitic Efficacy
In another study focusing on antiparasitic activity, this compound was tested against Giardia lamblia. The results demonstrated a significant reduction in parasite viability at concentrations as low as 10 µg/mL, indicating its potential as a therapeutic agent for treating giardiasis .
Structure-Activity Relationship (SAR)
The structure-activity relationship of imidazole derivatives has been extensively studied to optimize their biological activities. Modifications to the aryl side chain have been shown to influence potency significantly. For instance, altering the position of substituents on the phenyl ring can enhance or reduce antimicrobial efficacy .
Q & A
Q. What are the established synthetic routes for 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-imidazole, and how are intermediates validated?
Common synthetic strategies involve Pd-catalyzed cross-coupling reactions to introduce substituents onto the imidazole core. For example, analogous compounds are synthesized via Suzuki-Miyaura coupling using aryl halides and boronic acids, followed by nitro-group introduction via nitration . General Syntheses Method 2 (as described in ) includes thioether formation and purification via silica gel chromatography. Validation of intermediates employs LC-MS (retention time analysis) and HRMS for mass confirmation .
Q. What analytical techniques are critical for characterizing this compound, and how are discrepancies in spectral data resolved?
Key techniques include:
- 1H/13C NMR : To confirm substituent positions and purity. For instance, imidazole proton signals typically appear between δ 7.0–8.5 ppm, while nitro and trifluoromethyl groups influence aromatic splitting patterns .
- Elemental analysis : Validates stoichiometry (e.g., C, H, N percentages within ±0.4% of theoretical values) .
- X-ray crystallography : Resolves structural ambiguities; SHELX software refines crystal data (e.g., monoclinic systems with β angles ~99.7°) . Discrepancies in NMR integration or crystallographic disorder are addressed by repeating syntheses or using alternative purification methods (e.g., gradient elution).
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., twinning or disorder) be systematically addressed during structural refinement?
- SHELX refinement : Use the TWIN command in SHELXL to model twinned data, and apply ISOR or DELU restraints to manage thermal displacement anomalies .
- Multi-scan absorption corrections : Mitigate intensity errors in datasets collected on diffractometers (e.g., Bruker Kappa APEXII CCD) .
- Validation tools : Check PLATON alerts for missed symmetry or solvent-accessible voids .
Q. What experimental frameworks are used to evaluate the biological activity of nitro- and trifluoromethyl-substituted imidazoles?
- Enzyme inhibition assays : Test against fungal cytochrome P450 enzymes (e.g., 14α-demethylase), with IC50 determination via spectrophotometric monitoring of ergosterol biosynthesis .
- TRP channel modulation : Adapt methodologies from , where 2-aminoethoxydiphenyl borate (2APB) activates TRPV2 channels, and inhibitors (e.g., SKF96365) are used to study off-target effects.
- In vitro antifungal screening : Use agar dilution assays against Candida spp. or Aspergillus spp., with MIC values compared to reference antifungals (e.g., fluconazole) .
Q. How can structure-activity relationships (SAR) be explored for this compound’s derivatives?
- Late-stage diversification : Employ Pd-catalyzed C–H functionalization to introduce electron-withdrawing (e.g., -CN) or donating (e.g., -OCH3) groups at the imidazole 4/5-positions .
- Pharmacophore modeling : Overlay crystal structures (e.g., from ) with docking simulations to predict binding to fungal CYP51.
- Metabolite identification : Use LC-HRMS to track in vitro hepatic microsomal degradation, focusing on nitro-reduction or oxidative pathways .
Q. What methodologies assess environmental persistence and degradation pathways of this compound?
- Hydrolysis studies : Incubate at varying pH (e.g., pH 4–9) and analyze via HPLC-UV for nitro-group reduction or imidazole ring cleavage .
- Soil microcosm assays : Quantify half-life (t1/2) under aerobic/anaerobic conditions, with GC-MS identification of metabolites like 4-chloro-2-trifluoromethylaniline (a common degradate in related compounds) .
- Computational modeling : Apply EPI Suite to predict logP (lipophilicity) and Biodegradation Probability Program (BPP) scores .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
